molecular formula C8H9ClO3S B2550401 3-(Methoxymethyl)benzene-1-sulfonyl chloride CAS No. 1033865-73-4

3-(Methoxymethyl)benzene-1-sulfonyl chloride

Cat. No.: B2550401
CAS No.: 1033865-73-4
M. Wt: 220.67
InChI Key: GZHZNHHCIDCIOG-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxymethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-(Methoxymethyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:

    Reaction Setup: The 3-(Methoxymethyl)benzene is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.

    Stirring and Completion: The reaction mixture is stirred for several hours at room temperature to ensure complete sulfonylation.

    Workup: The reaction mixture is quenched with ice-cold water, and the organic layer is separated. The product is purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(Methoxymethyl)benzenesulfonic acid and hydrochloric acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 50°C).

    Hydrolysis: Typically carried out in aqueous media at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonyl Hydrides: Formed by reduction.

Scientific Research Applications

3-(Methoxymethyl)benzene-1-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The sulfonylation reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)benzene-1-sulfonyl chloride
  • 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride
  • 3-Methoxybenzenesulfonyl chloride

Uniqueness

3-(Methoxymethyl)benzene-1-sulfonyl chloride is unique due to the presence of the methoxymethyl group, which imparts specific reactivity and steric properties. This makes it a valuable reagent for selective sulfonylation reactions and the synthesis of complex molecules.

Properties

IUPAC Name

3-(methoxymethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHZNHHCIDCIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033865-73-4
Record name 3-(methoxymethyl)benzene-1-sulfonyl chloride
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